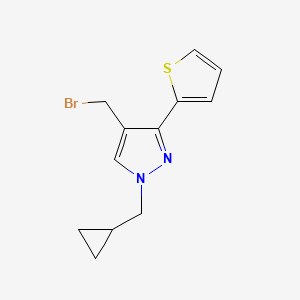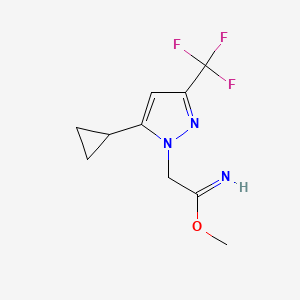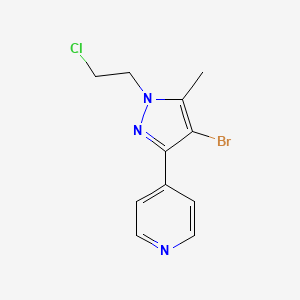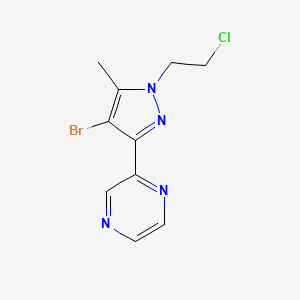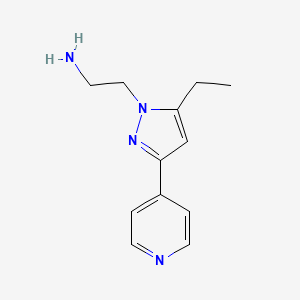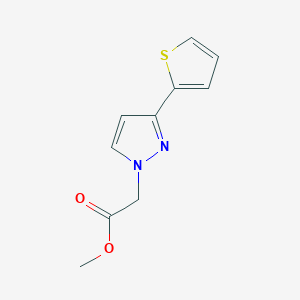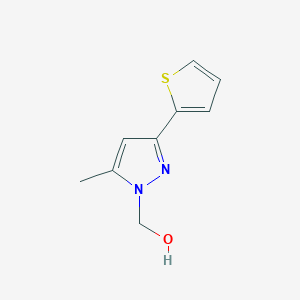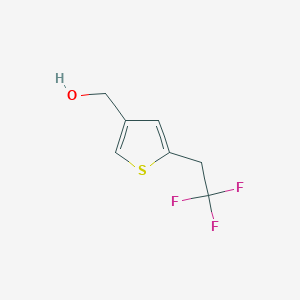
(5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of TFETM is represented by the linear formula C6H5F3OS . The molecular weight of this compound is 182.17 .Physical And Chemical Properties Analysis
TFETM is a colorless to yellow liquid. It is soluble in organic solvents such as dichloromethane, chloroform, and methanol. The molecular weight of this compound is 182.17 .Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives, including (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol, have been utilized in the synthesis of anticancer agents . The presence of the thiophene moiety is significant in pharmaceutical compounds due to its biological activity, which includes anti-inflammatory, antimicrobial, and anticancer properties . The trifluoroethyl group may enhance the molecule’s lipophilicity, potentially improving cell membrane permeability and efficacy in cancer treatment.
Material Science: Organic Semiconductors
In material science, thiophene-based compounds are prominent in the development of organic semiconductors . The electron-rich nature of thiophene makes it an excellent choice for creating π-conjugated systems that are essential for semiconductor properties. The trifluoroethyl group could modulate the electronic properties of the thiophene, making (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol a valuable compound for research in this area.
Organic Electronics: Field-Effect Transistors
Thiophene derivatives are also integral in the fabrication of organic field-effect transistors (OFETs) . The sulfur atom in the thiophene ring can contribute to the stability and charge transport properties of OFETs. The modification with a trifluoroethyl group could lead to new insights into the design of high-performance OFET materials.
Optoelectronics: Organic Light-Emitting Diodes
The application of thiophene derivatives extends to the production of organic light-emitting diodes (OLEDs) . The thiophene core is known for its ability to transport electrons and holes, which is crucial for the function of OLEDs. Research into compounds like (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol could yield advancements in more efficient and durable OLEDs.
Biological Research: Antimicrobial Activity
Thiophene compounds exhibit significant antimicrobial properties, which make them candidates for developing new antimicrobial drugs . The trifluoroethyl group in (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol could potentially enhance these properties, leading to the creation of more potent antimicrobial agents.
Chemical Synthesis: Corrosion Inhibitors
In industrial applications, thiophene derivatives are used as corrosion inhibitors . The incorporation of (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol in coatings or treatments could improve the protection of metals against corrosion, especially in harsh environments.
Propriétés
IUPAC Name |
[5-(2,2,2-trifluoroethyl)thiophen-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3OS/c8-7(9,10)2-6-1-5(3-11)4-12-6/h1,4,11H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDMEOZIELCJPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CO)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






